Nonanophenone, 9-fluoro-

CAS No.: 326-52-3

Cat. No.: VC20420099

Molecular Formula: C15H21FO

Molecular Weight: 236.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 326-52-3 |

|---|---|

| Molecular Formula | C15H21FO |

| Molecular Weight | 236.32 g/mol |

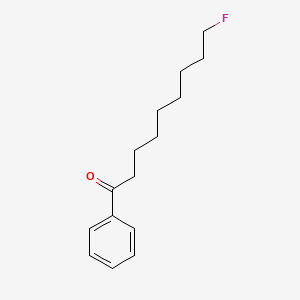

| IUPAC Name | 9-fluoro-1-phenylnonan-1-one |

| Standard InChI | InChI=1S/C15H21FO/c16-13-9-4-2-1-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2 |

| Standard InChI Key | ITVSHYJKAJROEG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCCCF |

Introduction

Chemical Identity and Structural Characteristics

9-Fluoro-nonanophenone (systematic name: 1-phenyl-9-fluorononan-1-one) is a fluorinated analog of nonanophenone, characterized by a fluorine atom at the terminal carbon of the alkyl chain. Its molecular formula is , with a molecular weight of 236.33 g/mol . Structurally, it consists of a phenyl group bonded to a ketone-functionalized nonyl chain, where the ninth carbon bears a fluorine substituent.

Comparative Structural Analysis

The parent compound, nonanophenone (1-phenylnonan-1-one), exhibits a linear alkyl chain that influences its hydrophobicity and melting behavior (melting point: ~30–35°C) . Fluorination at the terminal position introduces significant electronic and steric effects. For example, in 4-fluoro-4′-methoxybenzophenone, fluorine’s electron-withdrawing nature enhances photostability and catalytic activity . By analogy, the 9-fluoro substituent in nonanophenone may similarly alter dipole moments and intermolecular interactions, potentially increasing thermal stability and altering solubility profiles.

Table 1: Structural and Molecular Properties of Nonanophenone and 9-Fluoro-Nonanophenone

Synthesis and Reaction Pathways

The synthesis of 9-fluoro-nonanophenone can be inferred from methodologies used for analogous fluorinated ketones. Two primary routes are plausible:

Kumada Cross-Coupling

The Kumada coupling, effective for synthesizing alkyl-aryl ketones , could be adapted by substituting the alkyl halide with 9-fluorononyl bromide. For example:

This route offers higher regioselectivity and milder conditions compared to Friedel-Crafts .

Physicochemical Properties and Spectral Data

While experimental data for 9-fluoro-nonanophenone are absent, predictions can be made using computational models and analog studies:

Spectroscopic Signatures

-

IR Spectroscopy: A strong carbonyl stretch near 1680 cm (similar to nonanophenone ), with C-F vibrations at 1100–1000 cm.

-

NMR:

Thermal Stability

Fluorine’s electronegativity may elevate the melting point relative to nonanophenone (estimated 40–45°C), as seen in fluorinated benzophenones .

Challenges and Future Research Directions

The primary challenge lies in the lack of empirical data for 9-fluoro-nonanophenone. Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume